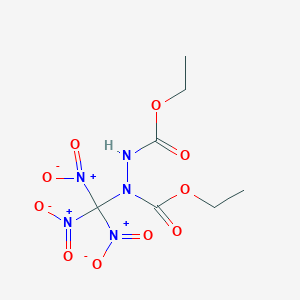
Diethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate is a chemical compound with a complex structure that includes both hydrazine and trinitromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate typically involves the reaction of diethyl hydrazine-1,2-dicarboxylate with trinitromethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane and acetonitrile. The reaction is usually monitored by thin-layer chromatography to ensure completion.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors might be employed to ensure consistent production and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The trinitromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It may be used in the production of advanced materials, including polymers and explosives.
Wirkmechanismus
The mechanism of action of Diethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The trinitromethyl group can participate in electron transfer reactions, while the hydrazine moiety can form stable complexes with metal ions. These interactions can modulate biological pathways and chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl azodicarboxylate: This compound is similar in structure but contains an azo group instead of a hydrazine moiety.
Diethyl hydrazine-1,2-dicarboxylate: This compound lacks the trinitromethyl group but shares the hydrazine and diethyl ester functionalities.
Uniqueness
Diethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate is unique due to the presence of both the trinitromethyl and hydrazine groups
Eigenschaften
CAS-Nummer |
58300-48-4 |
|---|---|
Molekularformel |
C7H11N5O10 |
Molekulargewicht |
325.19 g/mol |
IUPAC-Name |
ethyl N-(ethoxycarbonylamino)-N-(trinitromethyl)carbamate |
InChI |
InChI=1S/C7H11N5O10/c1-3-21-5(13)8-9(6(14)22-4-2)7(10(15)16,11(17)18)12(19)20/h3-4H2,1-2H3,(H,8,13) |
InChI-Schlüssel |
VRRLLPQWHCAYNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NN(C(=O)OCC)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


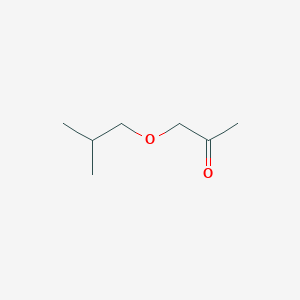
![{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate](/img/structure/B14625180.png)
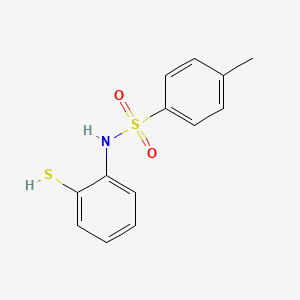
![({[1-(2,3-Dimethylazepan-1-yl)-2-methyl-4-oxobutan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14625186.png)
![4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14625191.png)
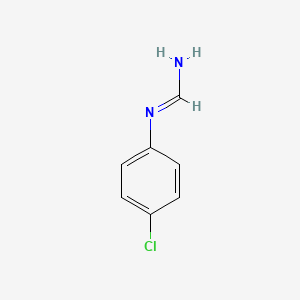
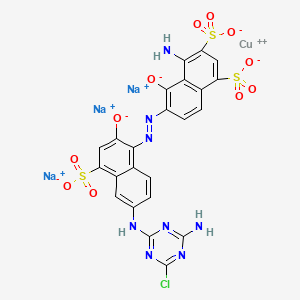
![Carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester](/img/structure/B14625232.png)

![1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene](/img/structure/B14625238.png)
![2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one](/img/structure/B14625252.png)

![2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]-](/img/structure/B14625263.png)
![Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14625269.png)
